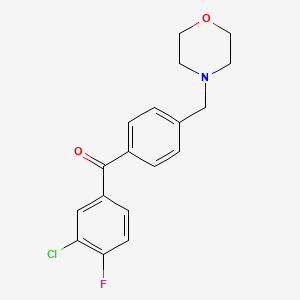

3-Chloro-4-fluoro-4'-morpholinomethyl benzophenone

Description

3-Chloro-4-fluoro-4'-morpholinomethyl benzophenone (C₁₈H₁₆ClFNO₂) is a substituted benzophenone derivative characterized by a benzophenone core with three distinct functional groups:

- 3-Chloro and 4-fluoro substituents on one aromatic ring, contributing electron-withdrawing effects.

- 4'-Morpholinomethyl group on the second aromatic ring, introducing polar and hydrogen-bonding capabilities due to the morpholine moiety (a six-membered ring containing one oxygen and one nitrogen atom) .

Its synthesis typically involves Friedel-Crafts acylation followed by nucleophilic substitution to introduce the morpholine group.

Properties

IUPAC Name |

(3-chloro-4-fluorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFNO2/c19-16-11-15(5-6-17(16)20)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQXNPXSLSXLOIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642643 | |

| Record name | (3-Chloro-4-fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898770-26-8 | |

| Record name | (3-Chloro-4-fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-fluoro-4’-morpholinomethyl benzophenone typically involves a multi-step process. One common method includes the reaction of 3-chloro-4-fluorobenzoyl chloride with 4-morpholinomethylphenyl magnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen, at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of 3-Chloro-4-fluoro-4’-morpholinomethyl benzophenone may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluoro-4’-morpholinomethyl benzophenone undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzophenone derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

Chemical Synthesis

Overview:

This compound serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several chemical reactions, making it a versatile building block in organic chemistry.

Key Reactions:

- Nucleophilic Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions, facilitating the synthesis of more complex molecules.

- Coupling Reactions: It can be involved in Suzuki–Miyaura coupling reactions, which are widely used for forming biaryl compounds.

- Oxidation and Reduction: The benzophenone core can participate in redox reactions under suitable conditions.

Table 1: Common Reactions Involving 3-Chloro-4-fluoro-4'-morpholinomethyl benzophenone

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Nucleophilic Substitution | Reaction of chloro group with nucleophiles | Sodium hydroxide, potassium carbonate |

| Oxidation | Conversion of benzophenone to more oxidized forms | Potassium permanganate, chromium trioxide |

| Suzuki–Miyaura Coupling | Formation of biaryl compounds | Palladium catalysts, organoboron reagents |

Biological Applications

Therapeutic Potential:

Research indicates that 3-Chloro-4-fluoro-4'-morpholinomethyl benzophenone exhibits potential biological activities. It is being investigated for its therapeutic properties, particularly in the context of anti-inflammatory and anticancer effects.

Mechanism of Action:

The compound may interact with specific enzymes and receptors, modulating their activities. This interaction could lead to alterations in gene expression related to inflammation and cell proliferation.

Case Study: Anticancer Activity

A study explored the effect of this compound on cancer cell lines, revealing that it inhibited cell proliferation through apoptosis induction. The mechanism involved the modulation of signaling pathways associated with cell survival and death.

Material Science

UV Absorption Properties:

3-Chloro-4-fluoro-4'-morpholinomethyl benzophenone is utilized in developing materials with UV absorption capabilities. It can be incorporated into polymers to enhance their resistance to photoaging.

Polymeric Applications:

In a recent study, this compound was covalently attached to poly(vinyl chloride) (PVC) via click chemistry, resulting in a polymeric UV-absorber that demonstrated excellent stability and solubility in organic solvents without cytotoxicity.

Table 2: Properties of Polymeric UV-Absorbers

| Property | Value |

|---|---|

| Solubility | High solubility in common organic solvents |

| Stability | Excellent resistance to UV photoaging |

| Cytotoxicity | Non-cytotoxic to HaCat cells |

Industrial Applications

Specialty Chemicals Production:

The compound is also employed in producing specialty chemicals with specific properties tailored for industrial applications. Its unique chemical structure allows for the design of materials that meet particular performance criteria.

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluoro-4’-morpholinomethyl benzophenone involves its interaction with specific molecular targets. The chloro and fluoro groups can enhance the compound’s ability to bind to enzymes or receptors, potentially inhibiting their activity. The morpholinomethyl group may contribute to the compound’s solubility and bioavailability, facilitating its transport within biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique properties are best understood through comparison with analogs, focusing on substituent positions, functional groups, and electronic effects. Key structural analogs include:

3-Chloro-5-fluoro-3'-piperidinomethyl Benzophenone

- Structural differences :

- Piperidine (a saturated six-membered ring with one nitrogen atom) replaces morpholine at the 3' position.

- Halogen substituents at positions 3-chloro and 5-fluoro (vs. 3-chloro and 4-fluoro in the target compound).

- Altered halogen positions may shift electronic effects, influencing radical generation efficiency in photochemical applications .

2-Chloro-3'-morpholinomethyl Benzophenone

- Structural differences: Chlorine at position 2 (vs. 3) on the aromatic ring. Morpholinomethyl group at the 3' position (vs. 4').

- Impact on properties :

3-Chloro-3'-thiomorpholinomethyl Benzophenone

- Structural differences :

- Thiomorpholine (morpholine analog with sulfur replacing oxygen) at the 3' position.

- Reduced hydrogen-bonding capacity compared to morpholine may affect solubility .

Data Table: Key Structural and Inferred Properties

| Compound Name | Molecular Formula | Substituent Positions | Functional Groups | Molecular Weight (g/mol) | Potential Applications |

|---|---|---|---|---|---|

| 3-Chloro-4-fluoro-4'-morpholinomethyl benzophenone | C₁₈H₁₆ClFNO₂ | 3-Cl, 4-F, 4'-morpholinomethyl | Benzophenone, morpholine | 347.78 | Photoinitiators, polymer gels |

| 3-Chloro-5-fluoro-3'-piperidinomethyl benzophenone | C₁₉H₁₈ClFNO | 3-Cl, 5-F, 3'-piperidinomethyl | Benzophenone, piperidine | 345.81 | Organic synthesis intermediates |

| 2-Chloro-3'-morpholinomethyl benzophenone | C₁₈H₁₇ClNO₂ | 2-Cl, 3'-morpholinomethyl | Benzophenone, morpholine | 328.79 | Surface modification agents |

| 3-Chloro-3'-thiomorpholinomethyl benzophenone | C₁₈H₁₆ClNOS₂ | 3-Cl, 3'-thiomorpholinomethyl | Benzophenone, thiomorpholine | 363.91 | Drug delivery systems |

Research Findings and Functional Implications

Photoinitiation Efficiency: Benzophenone derivatives with electron-withdrawing groups (e.g., Cl, F) exhibit red-shifted UV absorption, enabling activation at longer wavelengths (>300 nm) compared to unsubstituted benzophenone . The 3-chloro-4-fluoro substitution in the target compound likely enhances radical stability, improving crosslinking efficiency in polymer networks. Morpholine’s oxygen atom increases polarity, promoting solubility in aqueous-organic solvent mixtures critical for in situ surface attachment applications .

Comparative Reactivity: Piperidine-containing analogs (e.g., 3-Chloro-5-fluoro-3'-piperidinomethyl benzophenone) may exhibit slower radical generation due to reduced polarity, limiting their utility in hydrophilic systems. Thiomorpholine derivatives, while more lipophilic, could face challenges in radical stabilization due to sulfur’s lower electronegativity .

Synthetic Versatility: The 4'-morpholinomethyl group’s position minimizes steric interference with the benzophenone core, allowing modular functionalization for tailored applications (e.g., drug conjugates or photoresponsive materials) .

Biological Activity

3-Chloro-4-fluoro-4'-morpholinomethyl benzophenone (CFMB) is a synthetic organic compound with significant potential in various biological applications, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

CFMB has the chemical formula C₁₈H₁₇ClFNO₂ and a molecular weight of approximately 333.78 g/mol. Its structure features a benzophenone backbone, characterized by two phenyl rings connected by a carbonyl group, with chlorine and fluorine substituents as well as a morpholinomethyl group. These structural features contribute to its unique chemical properties and potential biological activities.

The biological activity of CFMB is attributed to its interaction with specific molecular targets within biological systems. The presence of the chloro and fluoro groups enhances its ability to bind to enzymes or receptors, potentially inhibiting their activity. The morpholinomethyl group may improve the compound's solubility and bioavailability, facilitating transport within biological environments.

Antimicrobial Activity

Research indicates that CFMB exhibits promising antimicrobial properties against various bacteria and fungi. Some derivatives have shown efficacy in inhibiting the growth of pathogens, making CFMB a candidate for further investigation in antimicrobial drug development.

Table 1: Antimicrobial Activity of CFMB Derivatives

| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 18 | 50 |

Anticancer Activity

CFMB has also been studied for its anticancer properties . In vitro studies have demonstrated that CFMB can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells.

Case Study: Inhibition of MCF-7 Cell Proliferation

A recent study evaluated the effects of CFMB on MCF-7 cells using an MTT assay. The results indicated significant cytotoxicity with an IC50 value of approximately 10 µM after 72 hours of treatment.

Table 2: Cytotoxic Effects on MCF-7 Cells

| Concentration (µM) | Percent Viable Cells (%) |

|---|---|

| 5 | 58.48 |

| 10 | 45.22 |

| 20 | 21.24 |

Research Findings

- Inhibition of Cell Cycle Progression : Flow cytometry analysis revealed that CFMB alters cell cycle distribution in treated MCF-7 cells, leading to an increase in sub-G1 phase cells, indicating apoptosis .

- Molecular Docking Studies : Computational modeling suggests that CFMB has a strong binding affinity for matrix metalloproteinases (MMP-2 and MMP-9), which play crucial roles in tumor progression and metastasis .

- Synergistic Effects with Other Drugs : Preliminary studies indicate that combining CFMB with established anticancer agents may enhance therapeutic efficacy, suggesting potential for combination therapies in cancer treatment .

Q & A

Synthesis and Optimization

Basic Question: What are the established synthetic routes for 3-chloro-4-fluoro-4'-morpholinomethyl benzophenone, and what key reaction conditions are required? Methodological Answer: The synthesis typically involves sequential functionalization of the benzophenone backbone. Key steps include:

- Chlorination/Fluorination: Electrophilic aromatic substitution (e.g., using Cl₂ or F₂ gas with FeCl₃ as a catalyst) at specific positions on the benzene rings .

- Morpholinomethyl Introduction: A nucleophilic substitution or coupling reaction (e.g., Ullmann or Buchwald-Hartwig coupling) to attach the morpholine moiety .

- Purification: Column chromatography or recrystallization to achieve >95% purity, as noted for structurally similar benzophenones .

Advanced Question: How can researchers resolve contradictions in reported reaction yields for morpholinomethyl-substituted benzophenones? Methodological Answer:

- Parameter Screening: Systematically vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd-based catalysts for coupling reactions) to identify optimal conditions .

- Byproduct Analysis: Use LC-MS or GC-MS to detect intermediates or side products that may reduce yields .

Structural Characterization

Basic Question: What spectroscopic techniques are recommended for confirming the structure of this compound? Methodological Answer:

- NMR: ¹H/¹³C NMR to verify substitution patterns (e.g., distinguishing 3-Cl/4-F positions) .

- IR Spectroscopy: Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and morpholine C-N stretches (~1100 cm⁻¹) .

- HPLC: Assess purity (>95% as per industry standards for similar compounds) .

Advanced Question: How should researchers address discrepancies in reported melting points or spectral data? Methodological Answer:

- Cross-Validation: Compare data with structurally analogous compounds (e.g., 2,5-dichloro-4'-morpholinomethyl benzophenone, mp: 167–169°C ).

- Advanced Techniques: Use X-ray crystallography for unambiguous confirmation of stereochemistry and substituent positions .

Biological Activity Profiling

Basic Question: What in vitro assays are suitable for evaluating the biological activity of this compound? Methodological Answer:

- Kinase Inhibition Assays: Morpholine derivatives often target kinase pathways (e.g., PI3K/AKT) .

- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to optimize pharmacological properties? Methodological Answer:

- Substituent Variation: Synthesize analogs with modified halogen positions (e.g., 4-Cl instead of 3-Cl) or morpholine replacements (e.g., piperidine) .

- Computational Modeling: Perform docking studies with target proteins (e.g., kinases) to predict binding affinities .

Stability and Reactivity

Basic Question: What storage conditions are recommended to ensure compound stability? Methodological Answer:

- Temperature: Store at –20°C in airtight containers to prevent degradation, as advised for halogenated benzophenones .

- Light Sensitivity: Protect from UV exposure due to the benzophenone core’s photochemical activity .

Advanced Question: How can researchers investigate degradation pathways under physiological conditions? Methodological Answer:

- Forced Degradation Studies: Expose the compound to acidic/basic buffers, heat, or light, and analyze products via HPLC-MS .

- Radical Scavenging Assays: Assess reactivity with ROS (e.g., DPPH assay) to predict in vivo stability .

Data Interpretation and Reproducibility

Advanced Question: How should conflicting data on reaction mechanisms or biological efficacy be resolved? Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.